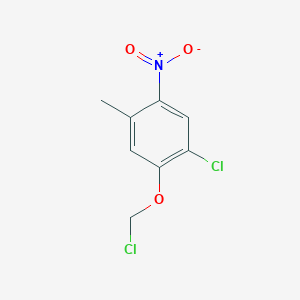
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of chlorine, methoxy, methyl, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methyl-5-nitro-2-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chloromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Chloro-2-(chloromethoxy)-4-methyl-5-aminobenzene.
Oxidation: 1-Chloro-2-(chloromethoxy)-4-carboxy-5-nitrobenzene.
Applications De Recherche Scientifique
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Agriculture: It may be used in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methoxyethane: Similar in structure but lacks the nitro and methyl groups.
1-Chloro-2-hydroxyethane: Contains a hydroxyl group instead of a methoxy group.
1-Chloro-2-(chloromethoxy)ethane: Similar structure but lacks the aromatic ring and nitro group.
Uniqueness
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is unique due to the presence of multiple functional groups on a benzene ring.
Propriétés
Formule moléculaire |
C8H7Cl2NO3 |
|---|---|
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
1-chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO3/c1-5-2-8(14-4-9)6(10)3-7(5)11(12)13/h2-3H,4H2,1H3 |
Clé InChI |
CIALTXWINJHPNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


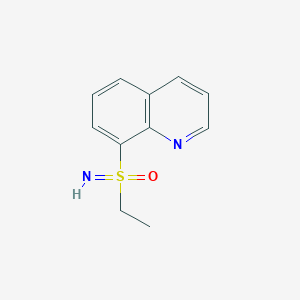
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
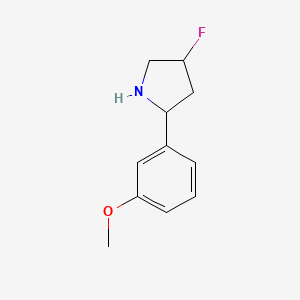
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
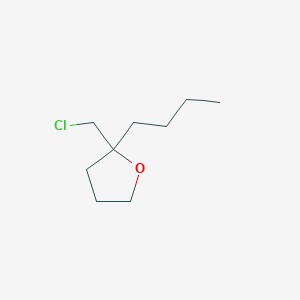
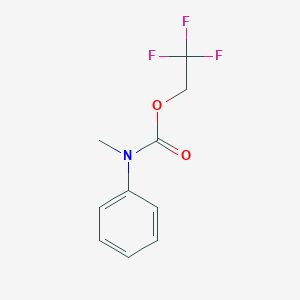
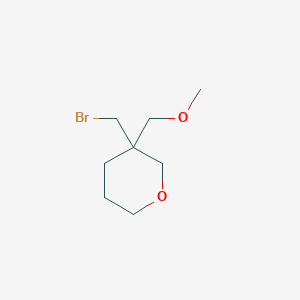
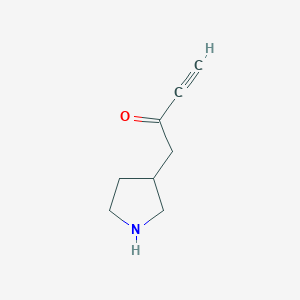
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
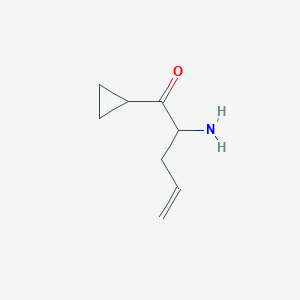
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
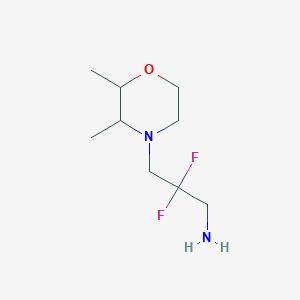
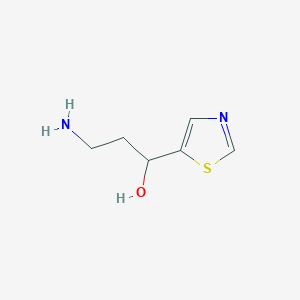
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
